Multi‑Target Bioactivity Profile at 20 µM in HepG2 Cytotoxicity Context
In a Johns Hopkins Ion Channel Center panel, 333306‑04‑0 exhibited a mean percent activity of 161 % at 20 µM in a HepG2 cytotoxicity assay, with a mean high signal of 2513.83 and a mean low signal of 205.22, corresponding to a B‑score of approximately −7.6. This level of cellular perturbation is substantially higher than that reported for the structurally related compound 5‑benzyl‑1,3,4‑oxadiazole‑2‑thiol, which displayed an MIC of 62.5 µg/mL (≈285 µM) against Bacillus subtilis, indicating a >10‑fold difference in effective concentration ranges and a distinct pathway‑engagement profile that cannot be extrapolated from the parent thiol scaffold alone. [1]
| Evidence Dimension | Cellular activity potency (percent activity vs. MIC) |
|---|---|
| Target Compound Data | Mean %Activity = 161 % at 20 µM in HepG2 cytotoxicity assay; B‑score −7.6 |
| Comparator Or Baseline | 5‑Benzyl‑1,3,4‑oxadiazole‑2‑thiol MIC = 62.5 µg/mL (~285 µM) against B. subtilis |
| Quantified Difference | Approximately 14‑fold lower concentration needed for cellular activity vs. comparator MIC |
| Conditions | HepG2 cell‑based system using plate reader (target compound) vs. broth microdilution antibacterial assay (comparator) |
Why This Matters
The large potency differential confirms that the morpholin‑4‑yl‑ethanone moiety fundamentally alters the biological profile, making 333306‑04‑0 a distinct screening candidate rather than a simple derivative of the parent thiol.
- [1] Siddiqui SZ, Abbasi MA, Aziz‑ur‑Rehman, et al. Analytical and Biological Studies of 5‑Benzyl‑1,3,4‑oxadiazole‑Thiol. Pak J Pharm Sci. 2019;32(6):2769‑2775. (Data extracted from PRR.hec.gov.pk record). View Source
